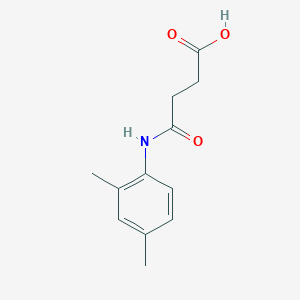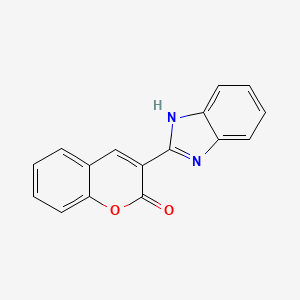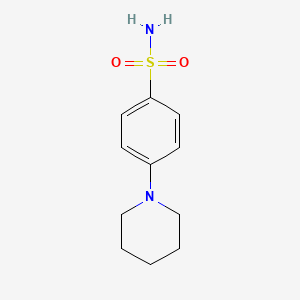
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a fluorophenyl group and a thiophenyl group suggests that the compound may exhibit interesting chemical and biological properties, such as antimicrobial activity or potential use in nonlinear optics .
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions, including techniques like the Gewald synthesis and the Vilsmeier-Haack reaction. For instance, Schiff bases have been synthesized using a similar amino thiophene derivative and pyrazole-4-carboxaldehyde derivatives . Another related compound, a pyrazolo[1,5-a]pyrimidine derivative, was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate . These methods indicate that the synthesis of pyrazole derivatives is versatile and can be tailored to introduce various substituents, which may include the synthesis of 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectrometry. These studies reveal that the geometrical parameters of such molecules are often in agreement with theoretical calculations, and the stability of the molecules can be attributed to hyper-conjugative interactions and charge delocalization . The presence of electronegative groups like fluorine can influence the reactivity of the molecule, making certain regions more prone to electrophilic or nucleophilic attack .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The fluorine atom and other substituents like the carbonyl group can play crucial roles in the binding and reactivity of the molecule. For example, molecular docking studies suggest that certain pyrazole derivatives might exhibit inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties . The reactivity of these compounds can be further explored to understand their potential in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like fluorine can affect the lipophilicity and bioavailability of these compounds . The photophysical properties, such as absorption and emission spectra, can be altered by different substituents on the pyrazoline ring, which can be useful for applications in fluorescence imaging or as pH probes . Additionally, the first hyperpolarizability of these compounds suggests a role in nonlinear optics, which could be explored for the development of new optical materials .
Wissenschaftliche Forschungsanwendungen
Overview of Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole derivatives, like 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, are significant in the realm of heterocyclic chemistry due to their diverse biological activities and potential in drug development. The chemistry of pyrazole derivatives is rich and varied, enabling the synthesis of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable building blocks in the synthesis of heterocyclic compounds and dyes, highlighting their importance in both medicinal chemistry and material science (Gomaa & Ali, 2020).
Synthesis and Biological Applications
The synthesis of pyrazole carboxylic acid derivatives and their biological applications are of great interest. These compounds exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Their synthetic versatility and biological activity make them crucial scaffolds in heterocyclic compounds, serving as a foundation for the development of new therapeutics (Cetin, 2020).
Contribution to Anticancer Agent Development
Knoevenagel condensation products, including pyrazole derivatives, are pivotal in the development of anticancer agents. These compounds have shown remarkable activity against various cancer targets, indicating the significance of pyrazole derivatives in drug discovery and development for cancer treatment. The synthesis and functionalization of these compounds are crucial for understanding their mechanism of action and improving their efficacy as anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Fluorinated Compounds in Environmental and Health Sciences
Fluorinated compounds, such as 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, play a significant role in environmental and health sciences. Their unique properties, such as environmental persistence and potential biological activity, make them subjects of research in understanding their impact on health and the environment. The study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids contributes to the assessment of their safety and environmental risks (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-12(14(18)19)8-11(16-17)13-2-1-7-20-13/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFMKNFGWZDNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355654 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618382-80-2 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)


![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)





